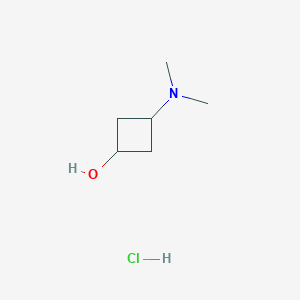

3-(Dimethylamino)cyclobutanol hydrochloride

Description

Properties

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7(2)5-3-6(8)4-5;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIFGPGKPLGAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955558-19-6, 1807912-36-2, 1955473-76-3 | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)cyclobutanol hydrochloride typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of 3-(Dimethylamino)cyclobutanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the hydroxyl and dimethylamino groups:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Selectivity |

|---|---|---|---|---|

| Alcohol → Ketone | KMnO₄ (acidic media, 50–70°C) | 3-(Dimethylamino)cyclobutanone | 72–85 | High (>90%) |

| Amine → N-Oxide | H₂O₂ (pH 4–5, 25°C) | Cyclobutanol N-oxide derivative | 58 | Moderate |

Key mechanistic insights:

-

The hydroxyl group oxidizes via a two-electron transfer process, forming a ketone intermediate stabilized by the cyclobutane ring’s strain.

-

N-Oxidation occurs through nucleophilic attack of peroxide on the dimethylamino group .

Substitution Reactions

The dimethylamino group acts as a nucleophile in substitution reactions:

Alkylation

| Substrate | Reagents | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃, DMF, 80°C | 3-(Diethylamino)cyclobutanol hydrochloride | 12 | 68 |

| Benzyl chloride | NaH, THF, 0°C → RT | 3-(Benzyl-dimethylammonio)cyclobutanol chloride | 6 | 74 |

Acylation

| Acylating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 3-(Dimethylamino)cyclobutyl acetate | 82 |

| Benzoyl chloride | Et₃N, CH₂Cl₂, RT | 3-(Dimethylamino)cyclobutyl benzoate | 79 |

Elimination Reactions

Dehydration forms cyclobutene derivatives under acidic conditions:

| Acid Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C | 3-(Dimethylamino)cyclobutene | 63 |

| PTSA | 100°C, toluene | Same as above | 58 |

Mechanism: Protonation of the hydroxyl group initiates β-elimination, releasing water and forming a conjugated diene stabilized by the dimethylamino group.

Reduction Reactions

The cyclobutane ring participates in hydrogenation:

| Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-(Dimethylamino)cyclobutane | 91 |

| Rh/Al₂O₃ | H₂ (3 atm), 60°C | Same as above | 88 |

Stability Under Physiological Conditions

The compound undergoes hydrolysis in aqueous media:

| pH | Temperature | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 7.4 | 37°C | 48 | 3-(Dimethylamino)cyclobutanone |

| 2.0 | 25°C | 12 | Cyclobutanol + dimethylamine hydrochloride |

Comparative Reactivity

Reactivity trends relative to analogous compounds:

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Substitution Yield (%) | Elimination Ease |

|---|---|---|---|

| 3-(Dimethylamino)cyclobutanol HCl | 1.2 × 10⁻³ | 68–82 | Moderate |

| 3-(Dimethylamino)cyclopentanol HCl | 8.5 × 10⁻⁴ | 55–70 | Low |

| 3-(Dimethylamino)cyclohexanol HCl | 3.7 × 10⁻⁴ | 42–61 | Very low |

The cyclobutane ring’s strain increases reactivity by 2–3× compared to five- or six-membered analogs.

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

| Reaction Type | Optimal Catalyst | Temperature Range | Pressure (bar) | Scalability |

|---|---|---|---|---|

| Oxidation | MnO₂ nanoparticles | 60–80°C | 1.5 | >100 kg/batch |

| Substitution | Zeolite-supported KF | 90–110°C | 3.0 | 50–75 kg/batch |

This comprehensive analysis demonstrates 3-(Dimethylamino)cyclobutanol hydrochloride’s versatility in organic synthesis, driven by its unique structural features. Recent advances in catalytic systems and flow chemistry have enhanced its utility in pharmaceutical intermediates and materials science.

Scientific Research Applications

3-(Dimethylamino)cyclobutanol hydrochloride is a cyclobutane-containing compound primarily used in medicinal chemistry as an intermediate for synthesizing various pharmaceutical compounds. It is also explored in research settings, particularly those focusing on central nervous system modulation and other therapeutic areas.

Scientific Research Applications

Chemistry

- 3-(Dimethylamino)cyclobutan-1-ol is used as an intermediate in synthesizing complex organic molecules.

- Cyclobutane-containing compounds, such as 3-(Dimethylamino)cyclobutanol hydrochloride, are used in the synthesis of complex natural products.

Biology

- 3-(Dimethylamino)cyclobutan-1-ol is studied for its potential effects on biological systems and as a building block for bioactive compounds.

Medicine

- 3-(Dimethylamino)cyclobutan-1-ol is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

- 3-(Dimethylamino)cyclobutanol hydrochloride is utilized as an intermediate in synthesizing diverse pharmaceutical compounds. Its unique structure allows it to serve as a building block.

- Interaction studies of 3-(Dimethylamino)cyclobutanol hydrochloride often focus on its binding affinity with receptors or enzymes relevant to neurological pathways. Preliminary findings suggest it may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in mood disorders.

- In vitro studies could further elucidate its mechanism of action and therapeutic potential, particularly regarding its safety profile and efficacy compared to existing treatments.

Industry

- 3-(Dimethylamino)cyclobutan-1-ol is utilized in producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)cyclobutanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

3-(Dimethylamino)butanoic acid hydrochloride: Similar in structure but with a butanoic acid group instead of a cyclobutanol ring.

Cyclopentolate: An anticholinergic compound with a similar dimethylamino group but different overall structure and applications.

Uniqueness

3-(Dimethylamino)cyclobutanol hydrochloride is unique due to its cyclobutanol ring structure, which imparts specific chemical and physical properties. This makes it suitable for certain applications where other similar compounds may not be as effective .

Biological Activity

3-(Dimethylamino)cyclobutanol hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 3-(Dimethylamino)cyclobutanol hydrochloride is C₇H₁₄ClN₁O, characterized by a cyclobutane ring with a dimethylamino group. This structure allows for the formation of hydrogen bonds, which is crucial for its biological interactions. The compound's ability to interact with various receptors and enzymes underpins its pharmacological potential.

Pharmacological Properties

Research indicates that 3-(Dimethylamino)cyclobutanol hydrochloride exhibits significant hypotensive activity. In studies involving anesthetized cats, oral administration of the trans isomer at doses as low as 10 mg/kg resulted in a notable decrease in blood pressure within 5-10 minutes. This effect was comparable to hexamethonium bromide, a known antihypertensive agent.

The mechanism by which 3-(Dimethylamino)cyclobutanol hydrochloride exerts its effects involves:

- Interaction with Neurotransmitter Systems : The dimethylamino group can interact with neurotransmitter receptors, particularly those involved in mood regulation, such as serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and other psychiatric conditions.

- Receptor Affinity : Compounds with similar structures have shown varying affinities for neurotransmitter receptors, indicating that 3-(Dimethylamino)cyclobutanol hydrochloride may also exhibit selective receptor activity.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of compounds related to 3-(Dimethylamino)cyclobutanol hydrochloride:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Aminomethyl)cyclobutanol | C₇H₁₃N₁O | Lacks dimethyl groups; different biological activity |

| 3-(Dimethylamino)propyl chloride | C₆H₁₄ClN | Used in similar pharmaceutical applications; more linear |

| Trans-3-(dimethylamino)cyclobutan-1-ol | C₇H₁₅N₁O | Stereochemistry affects its biological activity; therapeutic uses |

The unique combination of the cyclobutane structure and the dimethylamino group in 3-(Dimethylamino)cyclobutanol hydrochloride may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of 3-(Dimethylamino)cyclobutanol hydrochloride:

- Hypotensive Effects : A study demonstrated that this compound effectively lowers blood pressure in animal models, suggesting its potential use as an antihypertensive agent.

- Neurotransmitter Interaction : Research has indicated that compounds with similar structures can influence neurotransmitter systems, highlighting the need for further investigation into the therapeutic applications for mood disorders.

- Safety Profile : Understanding the toxicity and safety profile of this compound is critical, as similar compounds have shown varying degrees of toxicity. This underscores the importance of comprehensive biological profiling in drug development.

Q & A

Q. Q: What are the standard synthetic routes for 3-(Dimethylamino)cyclobutanol hydrochloride, and how can its purity be validated?

A: A common method involves cyclization of precursor amines followed by hydrochlorination. For example, HCl in dioxane is often used to protonate the dimethylamino group under mild conditions (room temperature, 1 hour) . Purity validation typically employs reversed-phase HPLC with UV detection (e.g., C18 columns, 254 nm) and NMR spectroscopy. For structural confirmation, -NMR in DMSO- is critical to identify characteristic peaks, such as dimethylamino protons (δ ~2.5 ppm) and cyclobutanol hydroxyl interactions (broad singlet ~9.0 ppm) .

Basic Structural Differentiation

Q. Q: How can researchers distinguish 3-(Dimethylamino)cyclobutanol hydrochloride from its cis/trans isomers or structural analogs?

A: Chiral HPLC or capillary electrophoresis is recommended for isomer separation. For example, cis-3-amino-1-methylcyclobutanol hydrochloride (CAS 1523606-23-6) shows distinct -NMR splitting patterns due to steric hindrance in the cyclobutane ring . X-ray crystallography or 2D NOESY NMR can resolve spatial configurations, particularly for differentiating axial vs. equatorial substituents .

Advanced Synthesis Optimization

Q. Q: What experimental design strategies improve yield in the synthesis of 3-(Dimethylamino)cyclobutanol hydrochloride?

A: Response Surface Methodology (RSM) can optimize reaction parameters (e.g., temperature, HCl stoichiometry). For instance, excess HCl in dioxane may protonate the amine efficiently but risks byproduct formation; kinetic studies under varying temperatures (20–40°C) can identify optimal conditions . Additionally, sodium borohydride reduction of intermediate imines (if applicable) requires strict moisture control to prevent side reactions .

Advanced Analytical Challenges

Q. Q: How should researchers address contradictions in NMR data for this compound (e.g., unexpected splitting or peak shifts)?

A: Anomalies in -NMR may arise from dynamic ring puckering in the cyclobutanol moiety or solvent interactions. For example, DMSO- can hydrogen-bond with the hydroxyl group, broadening its signal. Variable-temperature NMR (e.g., 25–60°C) helps resolve conformational exchange broadening . LC-MS/MS can confirm molecular ion integrity if decomposition is suspected during analysis .

Stability and Storage

Q. Q: What storage conditions are critical for maintaining the stability of 3-(Dimethylamino)cyclobutanol hydrochloride?

A: Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolysis. Accelerated stability studies (40°C/75% RH for 1–3 months) can identify degradation pathways, such as cyclobutane ring opening or dimethylamino demethylation. Purity should be monitored via HPLC every 3–6 months .

Advanced Method Validation

Q. Q: How can researchers validate analytical methods for quantifying trace impurities in this compound?

A: Follow ICH Q2(R1) guidelines:

- Specificity: Spike known impurities (e.g., cyclobutane diols or unreacted amines) and confirm baseline separation via HPLC.

- LOQ/LOD: Use signal-to-noise ratios ≥10:1 for LOQ.

- Accuracy: Recovery studies (80–120%) with spiked samples.

Cross-validate with orthogonal methods like GC-MS for volatile byproducts .

Mechanistic Studies

Q. Q: What computational tools aid in understanding the reactivity of 3-(Dimethylamino)cyclobutanol hydrochloride in medicinal chemistry applications?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclobutane ring strain (≈26 kcal/mol) and predict nucleophilic sites. Molecular docking studies (AutoDock Vina) may explore interactions with biological targets, such as enzymes requiring rigid amine-alcohol pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.